(2-Methoxyphenyl)(pyridin-2-yl)methanol
Overview
Description
“(2-Methoxyphenyl)(pyridin-2-yl)methanol” is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is used as a pyridylalcohol with hypoglycemic activity and potential apoptotic effect in human leukemia cells . It is also an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . In another example, a multi-response nonlinear optimization model has been used in a biocatalytic asymmetric reduction .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methoxyphenyl group and a pyridin-2-yl group attached to a methanol molecule . The structure suggests a cis-relationship between the two aryl rings in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve multiple steps. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It is slightly soluble in water .Scientific Research Applications
Synthesis and Characterization : Wu Feng (2011) synthesized a novel compound using malononitrile, 4-methoxybenzaldehyde, and piperidine, starting with methanol, demonstrating a multi-component reaction at room temperature. This study contributes to the understanding of synthetic pathways involving (2-Methoxyphenyl)(pyridin-2-yl)methanol derivatives (Wu Feng, 2011).
Surface Enhanced Raman Scattering (SERS) Applications : E. Pięta et al. (2015) explored the use of SERS and generalized two-dimensional correlation analysis to characterize pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers, including (diphenylphosphoryl)(pyridine-2-yl)methanol. This research is significant for understanding the interaction of such compounds with different metal surfaces (Pięta et al., 2015).
Photophysics and Intramolecular Processes : A study by S. Behera et al. (2015) on the photophysical characteristics of analogs of this compound in different solvents reveals insights into intramolecular processes like charge transfer and proton transfer, vital for understanding the photophysical behavior of such compounds (Behera et al., 2015).
Catalysis and Chemical Transformations : T. Sammakia and T. Hurley (2000) demonstrated the use of 2-acyl-4-aminopyridines, derived from this compound, as catalysts for selective chemical reactions. This study is crucial for understanding how such compounds can be used as catalysts in organic synthesis (Sammakia & Hurley, 2000).
Biocatalysis and Enantioselective Synthesis : Engin Şahin et al. (2019) investigated the use of Lactobacillus paracasei for the enantioselective synthesis of (S)-phenyl(pyridin-2-yl)methanol. This study is significant for the field of biocatalysis and the production of enantiomerically pure compounds (Şahin et al., 2019).
Coordination Chemistry : P. Bourosh et al. (2018) synthesized and studied Iron(II) complexes with this compound derivatives as ligands. Such studies are essential for understanding the coordination chemistry of these compounds (Bourosh et al., 2018).
Safety and Hazards
“(2-Methoxyphenyl)(pyridin-2-yl)methanol” is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for “(2-Methoxyphenyl)(pyridin-2-yl)methanol” could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, the pyrrolidine ring, which is a nitrogen heterocycle used widely by medicinal chemists, could be explored for the treatment of human diseases .
Mechanism of Action
Target of Action
Compounds with similar structures have been studied
Mode of Action
It’s known that the compound can undergo oxidation reactions . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that similar compounds can influence various biochemical processes . The downstream effects of these interactions are yet to be fully understood.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
(2-methoxyphenyl)-pyridin-2-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9,13,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMGNRIMAHOFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281980 | |
Record name | α-(2-Methoxyphenyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27652-91-1 | |
Record name | α-(2-Methoxyphenyl)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27652-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(2-Methoxyphenyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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